5-Bromo-1-(4-fluorobenzyl)-1H-indole
Overview
Description
5-Bromo-1-(4-fluorobenzyl)-1H-indole: is a brominated indole derivative with a fluorobenzyl group attached to the nitrogen atom of the indole ring
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating indole in the presence of a suitable brominating agent, such as N-bromosuccinimide (NBS), under controlled conditions.
Benzyl Group Introduction: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where 4-fluorobenzyl chloride reacts with indole in the presence of a base.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromine atom to hydrogen.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-5-carboxylic acid derivatives.
Reduction Products: this compound with reduced bromine.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of indole derivatives with biological targets. Medicine: Industry: Used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The indole ring system is known to interact with various biological targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: A simpler brominated fluorobenzene derivative.
5-Bromoindole: An indole derivative without the fluorobenzyl group.
Uniqueness:
5-Bromo-1-(4-fluorobenzyl)-1H-indole: is unique due to the presence of both bromine and fluorine atoms, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-bromo-1-[(4-fluorophenyl)methyl]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN/c16-13-3-6-15-12(9-13)7-8-18(15)10-11-1-4-14(17)5-2-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYCAXUFVNRUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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